4-Ethoxyphenyl acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40784-91-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
XMZWBPRUYJYJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N |
Origin of Product |
United States |
Academic Significance and Chemical Context of N 4 Ethoxyphenyl Acetamide
Placement within Aromatic Amide Chemical Research
N-(4-Ethoxyphenyl)acetamide is classified as an aromatic amide, a significant class of compounds in fields such as pharmaceuticals, materials science, and organic synthesis. numberanalytics.com Structurally, it is an acetamide (B32628) where one of the hydrogen atoms on the nitrogen is replaced by a 4-ethoxyphenyl group. nih.gov This structure, featuring an amide group linked to an aromatic ring, imparts specific chemical and physical properties that make it a valuable subject of study. numberanalytics.comsolubilityofthings.com
Historically, N-(4-Ethoxyphenyl)acetamide, widely known as phenacetin (B1679774), was introduced in 1887 and saw extensive use as a pain-relieving and fever-reducing drug. wikipedia.orgresearchgate.net However, its medicinal use was discontinued (B1498344) in many countries, including Canada in 1973 and by the U.S. Food and Drug Administration in 1983, due to safety concerns. wikipedia.org
Despite its withdrawal from therapeutic use, N-(4-Ethoxyphenyl)acetamide continues to be relevant in chemical research. It is now primarily utilized as a laboratory reagent. wikipedia.orgcanada.ca Its applications extend to industrial contexts, where it can be used as a stabilizer for hydrogen peroxide in some hair dye preparations and serves as an intermediate in the production of other complex compounds, including agrochemicals and polymers. solubilityofthings.comcanada.ca The compound's well-defined physical and refractive properties also make it an ideal substance for research in crystallography. wikipedia.org
Aromatic amides, the class to which N-(4-Ethoxyphenyl)acetamide belongs, are integral to many biologically active molecules and are key components in the development of high-performance polymers like aramids. numberanalytics.com Therefore, the study of N-(4-Ethoxyphenyl)acetamide provides insights into the broader characteristics and potential applications of this important chemical class. numberanalytics.comsolubilityofthings.com
Role as a Model Compound in Organic Synthesis and Mechanistic Investigations
N-(4-Ethoxyphenyl)acetamide serves as a valuable model compound in various areas of organic synthesis and for investigating reaction mechanisms. Its well-characterized structure and reactivity allow researchers to study fundamental chemical processes.
In synthetic chemistry, the N-(p-ethoxyphenyl) group has been explored as a protecting group for the nitrogen atom in β-lactams, which are crucial intermediates in the synthesis of many antibiotics. mdpi.com A study demonstrated that the N-(p-ethoxyphenyl) group could be effectively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN), highlighting its utility in complex synthetic pathways. mdpi.com
The compound is frequently used in mechanistic investigations, particularly those related to metabolism. The bioactivation of phenacetin to reactive metabolites has been the subject of detailed studies using computational methods like Density Functional Theory (DFT). researchgate.net These studies aim to understand the pathways of its metabolic transformation, which include de-ethylation, N-deacetylation, and ring hydroxylation. researchgate.net
Furthermore, N-(4-Ethoxyphenyl)acetamide is a standard substrate for studying the activity of certain enzymes, especially cytochrome P450 (CYP) isoforms. It is a known probe substrate for CYP1A activity, and its metabolism by CYP1A2 is often studied to understand enzyme kinetics, following the Michaelis-Menten model. canada.cacanada.ca Such research is critical for understanding drug metabolism and interactions in medicinal chemistry. For instance, studies have investigated the inhibitory effects of other compounds, like honokiol (B1673403) and magnolol, on CYP1A activity using phenacetin as the substrate.
The physical properties of N-(4-Ethoxyphenyl)acetamide are also well-documented, making it a useful reference compound.
Historical Development of Synthetic Methodologies in Related Compound Classes
The synthesis of aromatic amides has evolved significantly since the early days of organic chemistry. numberanalytics.com The development of new synthetic methods has been crucial for medicinal chemistry, where amide bond formation is one of the most frequently used reactions. acs.orgresearchgate.net
Initially, aromatic amides were prepared through straightforward reactions between aromatic amines and carboxylic acids or their derivatives. numberanalytics.com Over time, more sophisticated and efficient methods have been developed.
Key Developments in Aromatic Amide Synthesis:
| Method | Description | Key Features |
| Classical Condensation | Reaction of aromatic amines with carboxylic acids or acyl chlorides. Often requires coupling reagents like DCC or CDI. numberanalytics.com | Foundational method, though can have limitations in substrate scope and may require harsh conditions. numberanalytics.comrsc.org |
| Palladium-Catalyzed Amidation | Cross-coupling reaction between aryl halides and amides or amines using a palladium catalyst. numberanalytics.com | A major advancement (e.g., Buchwald-Hartwig amination), allowing for milder reaction conditions and broader substrate compatibility. acs.org |
| Copper-Catalyzed Amidation | Utilizes copper catalysts for the amidation of aryl halides or the synthesis from aldehydes and amines. numberanalytics.com | Offers an alternative to palladium, sometimes with different selectivity and cost-effectiveness. numberanalytics.com |
| Enzymatic Synthesis | Employs enzymes like lipases and proteases to catalyze amide bond formation. numberanalytics.com | Operates under mild conditions, offering high selectivity and environmental benefits ("Green Chemistry"). numberanalytics.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates and improve yields. numberanalytics.com | Significantly reduces reaction times compared to conventional heating. numberanalytics.com |
| Metal-Free Synthesis | Recent developments include methods that avoid transition metal catalysts, such as the amination of aryltriazenes with acetonitrile. arabjchem.org | Addresses concerns about metal contamination in products, particularly for pharmaceutical applications. arabjchem.org |
| Flow Chemistry | Involves the use of continuous flow reactors for synthesis. numberanalytics.com | Enhances efficiency, safety, and scalability of amide production. numberanalytics.com |
An analysis of reactions used in medicinal chemistry shows that while many new synthetic reactions have been discovered, established methods like amide bond formation via coupling reagents and Suzuki-Miyaura or Buchwald-Hartwig couplings remain dominant due to their reliability and the commercial availability of reagents. acs.orgresearchgate.net The ongoing evolution of these synthetic methodologies continues to be driven by the need for greater efficiency, selectivity, and sustainability. numberanalytics.comrsc.org
Advanced Synthetic Methodologies for N 4 Ethoxyphenyl Acetamide and Its Analogues
Established Synthetic Pathways and Mechanistic Considerations
The formation of the amide bond in N-(4-ethoxyphenyl)acetamide and its analogues is central to its synthesis. Several established methods have been refined over the years, each with its own mechanistic nuances and advantages.
Amide Bond Formation via Acylation Reactions (e.g., 4-ethoxyaniline with acetic anhydride)
A primary and widely utilized method for the synthesis of N-(4-ethoxyphenyl)acetamide is the acylation of 4-ethoxyaniline with acetic anhydride (B1165640). brainly.combrainly.comchegg.com This reaction is a classic example of nucleophilic acyl substitution.
Mechanism: The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-ethoxyaniline on one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of an acetate (B1210297) ion as a leaving group and the formation of a protonated amide. In the final step, a base, which can be another molecule of 4-ethoxyaniline or the acetate ion, deprotonates the nitrogen atom to yield the final product, N-(4-ethoxyphenyl)acetamide, and acetic acid as a byproduct. brainly.commissouri.edu
This method is often favored for its efficiency and the ready availability of the starting materials.
| Reactant 1 | Reactant 2 | Product | Key Features |
| 4-Ethoxyaniline | Acetic Anhydride | N-(4-Ethoxyphenyl)acetamide | Nucleophilic acyl substitution, formation of a tetrahedral intermediate, elimination of acetate. |
Exploration of Alternative Amide Synthesis Routes (e.g., ethoxybenzoyl chloride with amines)
An alternative and effective route for the synthesis of N-(4-ethoxyphenyl)acetamide analogues involves the reaction of an appropriate amine with an ethoxy-substituted benzoyl chloride. This method is a variation of the Schotten-Baumann reaction. wikipedia.orglscollege.ac.iniitk.ac.in The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides. wikipedia.orgbyjus.com
This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. byjus.com The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758), is common. The base in the aqueous phase neutralizes the generated acid, while the reactants and the product remain in the organic phase. wikipedia.orglscollege.ac.in
The general reaction is as follows: RCOCl + R'NH₂ + Base → RCONHR' + Base·HCl
This approach offers versatility in creating a wide range of N-substituted ethoxybenzamides by varying the amine component.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |
| Ethoxybenzoyl Chloride | Primary/Secondary Amine | Schotten-Baumann Reaction | Presence of a base (e.g., NaOH, pyridine), often in a two-phase system. |
Ketene-Imine Cycloaddition Reactions in Azetidinone Synthesis
The Staudinger ketene-imine cycloaddition is a powerful method for the synthesis of β-lactams (azetidinones), which are important structural motifs in many biologically active compounds. wikipedia.orgorganicreactions.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgacs.org Derivatives of N-(4-ethoxyphenyl)acetamide can be incorporated into the imine structure, leading to the formation of corresponding azetidinones.
Mechanism: The reaction is generally considered to be a two-step process. The first step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. acs.orgnih.gov This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring. acs.org The stereochemical outcome of the reaction (cis or trans) is influenced by the substituents on both the ketene and the imine. nih.gov
Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. organicreactions.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Ketene (or precursor) | Imine (derived from an N-(4-ethoxyphenyl) analogue) | β-Lactam (Azetidinone) | Staudinger [2+2] Cycloaddition |
Copper(I)-Promoted Methodologies for Amide Derivatives
Copper(I)-catalyzed reactions have emerged as a versatile tool for the formation of carbon-nitrogen bonds, including the synthesis of amides. nih.govacs.org These methods, often referred to as Ullmann-type or Goldberg reactions, typically involve the coupling of an amine or amide with an aryl halide in the presence of a copper(I) catalyst. nih.gov
Various ligands, such as diamines, amino acids, and phosphines, can be employed to enhance the efficiency and scope of these reactions. nih.govresearchgate.net Ligand-free systems have also been developed. organic-chemistry.org The reaction conditions are generally milder than traditional Ullmann condensations. For instance, the N-arylation of amides with aryl iodides can be achieved using a CuI catalyst with a suitable ligand in a solvent like DMSO at elevated temperatures. nih.gov
A study on copper-catalyzed N-arylation of amides demonstrated good to high yields with various substituted aryl iodides.
| Catalyst | Reactants | Product | Key Features |
| Copper(I) salt (e.g., CuI) | Amide/Amine and Aryl Halide | N-Aryl Amide | C-N bond formation, often requires a ligand and base. |
Contemporary Reagents and Optimized Reaction Conditions
Modern synthetic chemistry continuously seeks to develop more efficient and selective reagents and reaction conditions.
Application of Ceric Ammonium (B1175870) Nitrate (B79036) in Oxidative Transformations
Ceric ammonium nitrate (CAN) is a powerful and versatile one-electron oxidizing agent used in a variety of organic transformations. acs.orgorganic-chemistry.org Its chemistry is dominated by radical and radical cation intermediates. acs.org In the context of compounds related to N-(4-ethoxyphenyl)acetamide, CAN can be employed for various oxidative reactions, including oxidative cyclizations.
For example, CAN can mediate the oxidative 5-endo radical-polar crossover reactions of β-enamide esters to produce γ-lactams. nih.gov The reaction proceeds through the formation of a radical cation, followed by cyclization and subsequent trapping of the resulting cation. This methodology has been utilized in the synthesis of heterocyclic fragments of natural products. nih.gov CAN has also been used for the direct nitration of cyclic ketones, acting as a nitrating reagent, oxidant, and Lewis acid. nih.gov
The specific application of CAN on N-(4-ethoxyphenyl)acetamide or its close analogues would depend on the desired transformation, but its ability to generate radical intermediates from electron-rich aromatic systems presents numerous synthetic possibilities.
| Reagent | Substrate Type | Transformation | Mechanistic Feature |
| Ceric Ammonium Nitrate (CAN) | Electron-rich compounds (e.g., enamides, aromatic systems) | Oxidative cyclization, nitration, etc. | One-electron oxidation, formation of radical cations. |
Nucleophilic Substitution and Acylation Strategies for Functionalization
The functionalization of the N-(4-ethoxyphenyl)acetamide scaffold and its analogues frequently employs nucleophilic substitution and acylation reactions. These classic yet powerful strategies allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships.
Acylation serves as a direct method for modifying the core structure. Research has shown that N-phenylacetamide and its derivatives, such as N-(4-methoxyphenyl)acetamide, can be acylated to produce various thioanhydrides. In one approach, the parent acetamide (B32628) is first converted into a sodium dithiocarbamate (B8719985) by reacting it with carbon disulfide in the presence of sodium hydroxide. acs.org This intermediate, sodium acetyl(4-methoxyphenyl)carbamodithioate, is then acylated using different acid chlorides (e.g., benzoic, 3,4-dimethoxybenzoic, 2-bromobenzoic, and 4-nitrobenzoic) in chloroform (B151607) at room temperature. acs.org This two-step process yields a series of aromatic thioanhydrides of dithiocarbamic acids with yields ranging from 49% to 88%. acs.org
Nucleophilic substitution is another cornerstone of functionalization, particularly when using activated intermediates like chloroacetamide analogues. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide can be synthesized and subsequently used as a substrate for substitution reactions. acs.org In a documented procedure, this chloro-derivative is reacted with sodium methacrylate (B99206) in 1,4-dioxane (B91453) at 85°C, with TEBAC and NaI acting as catalysts. acs.org This reaction exemplifies a nucleophilic attack by the methacrylate anion on the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-oxygen bond and displacement of the chloride ion.
These methodologies highlight the versatility of the acetamide scaffold, allowing for precise chemical modifications through well-established reaction pathways.
Green Chemistry Approaches in Amide Synthesis Research
In recent years, the principles of green chemistry have been increasingly integrated into amide synthesis to reduce environmental impact. These approaches focus on the use of less hazardous solvents, alternative energy sources, and improved atom economy.
Microwave irradiation stands out as a significant green chemistry tool for accelerating organic reactions. The synthesis of enaminones, which can be precursors or related structures to acetamides, has been efficiently achieved using microwave assistance. In a solvent-free approach, an equimolar mixture of a 1,3-dione (like cyclohexane-1,3-dione) and an amine is irradiated in a domestic microwave oven (300 W) for a short period of 6-20 minutes. acs.org This method results in high yields (75-89%) of the corresponding enaminones, demonstrating the efficiency and speed of microwave-assisted synthesis compared to conventional heating methods. acs.org The standard synthesis of the parent N-aryl amides, for comparison, often involves stirring the aniline (B41778) with acetic anhydride in a solvent like dichloromethane at room temperature. acs.org The application of microwave energy offers a significant reduction in reaction time and often eliminates the need for a solvent, aligning with green chemistry principles. acs.org
The following table summarizes a green synthesis approach using microwave irradiation.
| Reactants | Energy Source | Duration | Product | Yield |
| Cyclohexane-1,3-dione, Amine | Microwave (300 W) | 6-20 min | Enaminone | 75-89% |
This table illustrates the conditions for a green synthesis of enaminones, which are structurally related to the target compound class.
Derivatization Strategies for Structural Modification
Derivatization is a key strategy for modifying the N-(4-ethoxyphenyl)acetamide scaffold to create analogues with diverse chemical and biological properties. This involves the introduction of new functional groups or complex molecular fragments, such as heterocyclic systems, onto the core structure.
Introduction of Heterocyclic Moieties onto the Acetamide Scaffold
The incorporation of heterocyclic rings is a common objective in medicinal chemistry to enhance biological activity. A prominent strategy involves using a chloroacetamide derivative as an electrophilic building block to react with a nucleophilic heterocycle.
For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives has been synthesized starting from various 2-chloro-N-substituted-acetamides. nih.gov In this synthetic pathway, the chloroacetamide analogue is reacted with 2-mercaptobenzimidazole (B194830) in ethanol, using triethylamine (B128534) as a base. nih.gov The sulfur atom of 2-mercaptobenzimidazole acts as a nucleophile, attacking the carbon atom bonded to chlorine and displacing it to form a new carbon-sulfur bond. This reaction effectively links the acetamide scaffold to the benzimidazole (B57391) heterocycle through a thioether bridge. nih.gov The resulting title compounds are obtained in good yields, typically between 62% and 74%, after recrystallization. nih.gov
Chloroacetamide Analogues in Directed Synthesis
Chloroacetamide analogues, such as 2-chloro-N-(4-ethoxyphenyl)acetamide and its methoxy (B1213986) counterpart, are highly valuable intermediates in directed synthesis. The presence of the reactive C-Cl bond allows them to serve as key electrophiles for building larger, more complex molecules.
The synthesis of these crucial intermediates is straightforward. Typically, the corresponding aniline (e.g., p-anisidine (B42471) or p-phenetidine) is reacted with chloroacetyl chloride. nih.gov One common procedure involves carrying out the reaction in the presence of glacial acetic acid and sodium acetate for approximately two hours. nih.gov Another method involves cooling the aniline and a base like triethylamine in a solvent such as dichloromethane, followed by the slow addition of chloroacetyl chloride. organic-chemistry.org
Once synthesized, these 2-chloro-N-arylacetamides are employed in various nucleophilic substitution reactions. As detailed previously (see Section 2.3.1), they are essential for introducing heterocyclic moieties. nih.gov They also serve as precursors for other functionalizations, such as the synthesis of methacrylate monomers via reaction with sodium methacrylate. acs.org The utility of these chloro-derivatives lies in their ability to act as a bridge between the N-arylacetamide core and other molecular fragments.
The table below outlines the synthesis of a key chloroacetamide intermediate.
| Reactants | Reagents/Solvent | Product | Yield |
| Substituted Aniline, Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate | 2-Chloro-N-substituted-acetamide | 72-76% |
This table summarizes a general procedure for synthesizing chloroacetamide analogues, which are pivotal for further derivatization. nih.gov
Oxidative Removal of Aryl Protecting Groups in N-Dearylation Studies
While the aryl group in N-aryl amides is generally stable, its selective removal can be a valuable synthetic transformation, treating the aryl group as a removable protecting group. This C(aryl)-N bond cleavage is challenging but can be achieved through specific oxidative methods.
A highly selective, metal-free reaction has been developed for the oxidative cleavage of the C(aryl)-N bond in secondary N-aryl amides. acs.org This method utilizes 2-iodoxybenzoic acid (IBX) as an oxidant and proceeds under mild conditions, leaving the more conventional C(carbonyl)-N amide bond intact. acs.org The reaction is typically performed by treating the N-aryl amide substrate with 2.2 equivalents of IBX in a 2:1 mixture of hexafluoroisopropanol (HFIP) and water at 25°C. acs.org
This process provides a direct route to primary amides from their N-aryl precursors, a transformation that can be difficult using standard hydrolysis or aminolysis. acs.org The development of this selective C(aryl)-N cleavage expands the synthetic utility of N-aryl amides, allowing the aryl substituent to be used strategically as a protecting group that can be removed under specific oxidative conditions. acs.org
Comprehensive Spectroscopic and Structural Elucidation Investigations of N 4 Ethoxyphenyl Acetamide
Vibrational Spectroscopy Characterization
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific vibrational modes associated with different functional groups and bonds can be identified, providing a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(4-ethoxyphenyl)acetamide reveals a wealth of information about its constituent bonds and their vibrational modes.
Key vibrational bands observed in the FT-IR spectrum of N-(4-ethoxyphenyl)acetamide are a result of the complex vibrations of its various structural components. Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of these vibrational frequencies. tsijournals.com The spectrum of crystalline phenacetin (B1679774) shows distinct bands that can be attributed to the stretching and bending vibrations of the N-H, C=O, C-N, and C-O bonds, as well as vibrations of the aromatic ring and the ethoxy and acetyl groups. researchgate.netresearchgate.net
Table 1: Key FT-IR Vibrational Bands of N-(4-Ethoxyphenyl)acetamide
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3300 | N-H stretching |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1660 | C=O stretching (Amide I) |
| ~1550 | N-H bending and C-N stretching (Amide II) |
| ~1510 | C=C stretching (aromatic ring) |
| ~1240 | Asymmetric C-O-C stretching (aryl-alkyl ether) |
| ~1040 | Symmetric C-O-C stretching (aryl-alkyl ether) |
| ~840 | C-H out-of-plane bending (para-substituted ring) |
Raman Spectroscopy Studies on Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The selection rules for Raman activity differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. The Raman spectrum of N-(4-ethoxyphenyl)acetamide is characterized by distinct peaks corresponding to its various molecular vibrations. chemicalbook.com
The analysis of the Raman spectrum allows for the identification of the fundamental vibrational modes of the molecule. These studies contribute to a more complete understanding of the molecular structure and bonding within N-(4-ethoxyphenyl)acetamide.
Table 2: Selected Raman Shifts for N-(4-Ethoxyphenyl)acetamide
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1660 | C=O stretching (Amide I) |
| ~1610 | C=C stretching (aromatic ring) |
| ~1330 | C-N stretching and N-H bending (Amide III) |
| ~1250 | C-O stretching (ether) |
| ~840 | Ring breathing mode |
Analysis of Carbonyl Stretching Frequencies and Characteristic Band Assignments
The carbonyl (C=O) stretching vibration, often referred to as the Amide I band in amides, is one of the most intense and characteristic absorption bands in the vibrational spectra of N-(4-ethoxyphenyl)acetamide. In the solid-state IR spectrum, this band appears around 1659 cm⁻¹, with a shoulder at approximately 1646 cm⁻¹. researchgate.net The position of this band is sensitive to the electronic environment of the carbonyl group.
The presence of the ethoxy group at the para position of the phenyl ring influences the electronic distribution within the molecule, which in turn affects the C=O bond strength and its stretching frequency. The nitrogen atom of the amide group also participates in resonance with the carbonyl group, which tends to lower the carbonyl stretching frequency compared to that of a simple ketone.
N-H Deuteration Studies for Vibrational Mode Elucidation
N-H deuteration, the substitution of the hydrogen atom in the N-H group with its isotope deuterium, is a valuable technique for assigning vibrational modes, particularly those involving the N-H bond. Upon deuteration, the mass of the vibrating group increases, leading to a predictable shift of the associated vibrational bands to lower frequencies.
In a study of the structurally similar acetanilide, the N-H stretching frequency shifts significantly upon deuteration. ias.ac.in Similarly, the Amide II band, which has a significant contribution from N-H bending, also shows a substantial isotopic shift. ias.ac.in By observing these shifts in the spectrum of N-(deuterated)-4-ethoxyphenyl)acetamide, the assignments of the N-H stretching and bending vibrations can be confirmed, and the extent of coupling between the N-H bending and C-N stretching modes in the Amide II and Amide III bands can be elucidated. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum of N-(4-ethoxyphenyl)acetamide provides a clear and interpretable map of the different types of protons present in the molecule. The spectrum exhibits distinct signals for the ethoxy group, the aromatic protons, the N-H proton, and the acetyl methyl protons.
The ethoxy group gives rise to a characteristic ethyl pattern: a triplet around 1.4 ppm corresponding to the methyl (CH₃) protons, which are coupled to the two methylene (B1212753) (CH₂) protons, and a quartet around 4.0 ppm for the methylene protons, coupled to the three methyl protons. The acetyl methyl protons appear as a sharp singlet at approximately 2.1 ppm. The aromatic region, between 6.5 and 7.5 ppm, displays a pattern characteristic of a para-substituted benzene (B151609) ring, often appearing as two doublets. The protons closer to the acetamide (B32628) group are typically shifted downfield to around 7.3 ppm. The N-H proton of the amide group is observed as a broad singlet at a lower field, often around 8.1 ppm.
Table 3: ¹H-NMR Chemical Shifts and Splitting Patterns for N-(4-Ethoxyphenyl)acetamide in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Broad Singlet | 1H | N-H (amide) |
| ~7.3 | Doublet | 2H | Aromatic C-H (ortho to -NHCOCH₃) |
| ~6.8 | Doublet | 2H | Aromatic C-H (ortho to -OCH₂CH₃) |
| ~4.0 | Quartet | 2H | -OCH₂CH₃ |
| ~2.1 | Singlet | 3H | -COCH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. For N-(4-Ethoxyphenyl)acetamide, the ¹³C-NMR spectrum provides distinct signals for each of the eight unique carbon environments in the molecule.
The spectrum shows a characteristic downfield signal for the carbonyl carbon of the acetamide group due to the strong deshielding effect of the adjacent oxygen atom. The carbons of the aromatic ring appear in the typical aromatic region of the spectrum, with their precise shifts influenced by the electron-donating ethoxy group and the electron-withdrawing acetamide group. The carbon atom bonded to the oxygen of the ethoxy group (C-O) is significantly deshielded, while the carbon attached to the nitrogen of the amide is also clearly identifiable. The aliphatic carbons of the ethoxy and acetyl groups resonate in the upfield region of the spectrum, consistent with their chemical environments. chegg.com
The specific chemical shifts observed for N-(4-Ethoxyphenyl)acetamide are detailed in the table below. chegg.com
| Carbon Atom Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | 168.81 |
| Aromatic C-O | 155.80 |
| Aromatic C-N | 131.18 |
| Aromatic C-H | 122.13 |
| Aromatic C-H | 114.74 |
| Methylene (-O-C H₂) | 63.73 |
| Acetyl Methyl (-C H₃) | 24.11 |
| Ethyl Methyl (-C H₃) | 14.83 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. The electron ionization (EI) mass spectrum of N-(4-Ethoxyphenyl)acetamide shows a distinct molecular ion peak that confirms its molecular weight. chemicalbook.com
The molecular ion ([M]⁺) peak for N-(4-Ethoxyphenyl)acetamide (C₁₀H₁₃NO₂) is observed at a mass-to-charge ratio (m/z) of 179, consistent with its molecular formula. chemicalbook.comnist.gov The fragmentation pattern provides further structural evidence. A prominent peak is observed at m/z 108, which represents the base peak with 100% relative intensity. chemicalbook.com This fragment likely results from the cleavage of the acetyl group. Another significant fragment appears at m/z 137. chemicalbook.com In analyses using tandem mass spectrometry with a positive ion mode, the protonated molecule ([M+H]⁺) is observed at m/z 180, which upon fragmentation yields an intense product ion at m/z 138. researchgate.net
Key fragments observed in the mass spectrum are summarized below. chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment Identity |
| 179 | 67.4 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |
| 137 | 48.2 | [M - C₂H₂O]⁺ |
| 109 | 90.2 | [C₇H₉O]⁺ |
| 108 | 100.0 | [C₇H₈O]⁺ |
| 80 | 14.3 | Fragment |
| 43 | 32.4 | [C₂H₃O]⁺ (Acetyl Cation) |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula. The molecular formula for N-(4-Ethoxyphenyl)acetamide is C₁₀H₁₃NO₂. matrix-fine-chemicals.com The corresponding molecular weight is 179.22 g/mol . nist.govmatrix-fine-chemicals.com
Based on this formula, the theoretical elemental composition is calculated as follows.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 67.02% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 7.32% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82% |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.85% |
Solid-State Structural Analysis and Crystallography
The three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic techniques, providing definitive insights into molecular geometry and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. Studies on N-(4-Ethoxyphenyl)acetamide have provided precise data regarding its crystal structure. The data collection for these studies was performed at a low temperature of 120 K to minimize thermal vibrations and obtain a more accurate structural model. chegg.com
The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P 2₁/c. chegg.com This information defines the symmetry elements present within the crystal lattice. The unit cell dimensions, which describe the size and shape of the basic repeating unit of the crystal, have been precisely measured. chegg.com
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| Cell Length a | 13.2432(3) Å |
| Cell Length b | 9.5856(3) Å |
| Cell Length c | 7.4783(2) Å |
| Cell Angle α | 90.00° |
| Cell Angle β | 103.345(2)° |
| Cell Angle γ | 90.00° |
| Data Collection Temperature | 120(2) K |
Intermolecular forces, particularly hydrogen bonds, play a crucial role in defining the crystal structure of N-(4-Ethoxyphenyl)acetamide. In the crystalline form, molecules are linked by intermolecular N—H···O hydrogen bonds. This interaction occurs between the amide hydrogen (N—H), which acts as the hydrogen bond donor, and the carbonyl oxygen (C=O) of an adjacent molecule, which serves as the hydrogen bond acceptor.
This specific hydrogen bonding motif results in the formation of C(4) chains that propagate through the crystal lattice. These supramolecular chains, featuring the characteristic ···O=C—N—H··· amide linkage, are a defining feature in the crystal structures of N-(4-Ethoxyphenyl)acetamide and related N-alkoxyacetanilides.
π-Stacking and C-H···π Interactions in the Solid State
The solid-state architecture of N-(4-ethoxyphenyl)acetamide, also known as phenacetin, is significantly influenced by a network of intermolecular forces. While hydrogen bonds play a primary role in the crystal packing, the contributions of π-stacking and C-H···π interactions are also crucial in defining the three-dimensional supramolecular assembly.
Detailed crystallographic analysis reveals that classical π-π stacking interactions between the phenyl rings of adjacent molecules are absent in the crystal structure of N-(4-ethoxyphenyl)acetamide. This is attributed to the significant distance between parallel phenyl rings, which exceeds the typical range for effective π-π overlap. A study on the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, reported the shortest distance between parallel phenyl rings to be 5.1075 (7) Å, a distance too large to support π-π stacking. nih.gov This observation is consistent with the crystal packing of N-(4-ethoxyphenyl)acetamide, where the molecular arrangement does not favor face-to-face aromatic ring stacking.
The following table summarizes the typical distances and geometries for C-H···π interactions found in organic crystal structures.
| Interaction Type | Donor (C-H) | Acceptor (π-system) | Distance (H···π centroid) (Å) | Angle (C-H···π) (°) |
| C-H···π | Aliphatic/Aromatic C-H | Phenyl ring | 2.5 - 3.0 | 120 - 180 |
Polymorphism Research and Structural Strain Analysis under Pressure
The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical consideration in pharmaceutical sciences due to its influence on a drug's physical and chemical properties. Extensive research on N-(4-ethoxyphenyl)acetamide has revealed a notable lack of polymorphism under ambient conditions.
Polymorphism Research:
Solid N-(4-ethoxyphenyl)acetamide consistently crystallizes in a monoclinic system. nih.gov To date, no polymorphs or solvates of phenacetin have been reported in the scientific literature. nih.gov This suggests that the observed monoclinic form is thermodynamically stable over a wide range of conditions. Studies involving differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) on samples subjected to various thermal treatments have shown no evidence of phase transitions or the formation of new crystalline forms. nih.gov The compound remains stable and does not undergo decomposition or polymorphic transformations across the temperature ranges typically employed in these analytical techniques. mdpi.com
Structural Strain Analysis under Pressure:
Investigations into the behavior of N-(4-ethoxyphenyl)acetamide under high-pressure conditions provide insights into its structural stability and compressibility. While high-pressure studies on the related compound paracetamol have revealed the existence of additional polymorphic forms, similar investigations on phenacetin have not yielded new polymorphs. researchgate.net
High-pressure single-crystal X-ray diffraction studies allow for the precise measurement of changes in the unit cell parameters and interatomic distances as a function of applied pressure. This analysis reveals the anisotropic nature of the crystal's compression. Although specific quantitative data on the changes in bond lengths, angles, and the bulk modulus for N-(4-ethoxyphenyl)acetamide under pressure are not extensively detailed in the available literature, the general expectation for organic molecular crystals is a gradual decrease in unit cell volume with increasing pressure. The response to pressure is typically anisotropic, with the crystal compressing more along directions with weaker intermolecular interactions.
The following table illustrates the type of data that would be generated from a high-pressure structural strain analysis. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for N-(4-ethoxyphenyl)acetamide was not found in the searched literature.
| Pressure (GPa) | a-axis (Å) | b-axis (Å) | c-axis (Å) | β (°) | Unit Cell Volume (ų) |
| Ambient | 13.7 | 9.7 | 7.9 | 114 | 950 |
| 1.0 | 13.5 | 9.6 | 7.8 | 113.5 | 920 |
| 2.0 | 13.3 | 9.5 | 7.7 | 113 | 890 |
| 3.0 | 13.1 | 9.4 | 7.6 | 112.5 | 860 |
| 4.0 | 12.9 | 9.3 | 7.5 | 112 | 830 |
The absence of pressure-induced polymorphism in N-(4-ethoxyphenyl)acetamide, in contrast to its structural analogue paracetamol, highlights the subtle yet critical role of molecular structure and intermolecular interactions in determining the high-pressure behavior of molecular crystals.
Computational Chemistry and Quantum Mechanical Investigations of N 4 Ethoxyphenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study N-(4-Ethoxyphenyl)acetamide, providing detailed information about its geometry, electronic parameters, and vibrational properties.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For N-(4-Ethoxyphenyl)acetamide, calculations have shown that the s-trans conformer is more stable than the s-cis conformer. Using the B3LYP method with a 6-31G** basis set, the energy difference between these conformers was calculated to be 12.6 kJ/mol. researchgate.net A different basis set, B3LYP/6-31++G**, yielded an energy difference of 7.9 kJ/mol. researchgate.net
The electronic properties of the molecule are often described by the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These frontier molecular orbitals are crucial for determining molecular reactivity and stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them is known as the HOMO-LUMO band gap (ΔE), which is a key indicator of chemical stability; a larger band gap implies higher stability and lower reactivity. nih.govscispace.com
For a series of related phenylacetamide compounds studied using DFT, HOMO energies were found in the range of -9.57 to -4.58 eV, and LUMO energies were in the range of -2.19 to -0.12 eV. scispace.com For one highly active derivative, the HOMO was localized at -9.06 eV and the LUMO at -5.58 eV, resulting in an energy gap of 3.47 eV, which indicates charge transfer within the molecular system and specifies its chemical stability. scispace.com
| Parameter | Significance | Typical Value Range (Related Acetamides) |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the ability to donate an electron. | -9.57 to -4.58 eV |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the ability to accept an electron. | -2.19 to -0.12 eV |
| Band Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. A larger gap suggests higher stability. | ~3.5 eV |
DFT calculations are highly effective for computing the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of the vibrational modes to specific atomic motions, such as stretching, bending, and torsion. nih.govnih.gov
A combined experimental and computational study on N-(4-Ethoxyphenyl)acetamide used the B3LYP/6-31++G** method to calculate its IR spectrum. researchgate.net The results showed good agreement with experimental data obtained in a DMSO-d6 solvent. The calculations were crucial for assigning the strong carbonyl (C=O) stretching frequency and other key spectral features. For the neutral molecule, the C=O stretch was calculated at 1683 cm⁻¹ and observed experimentally at 1679 cm⁻¹. researchgate.net Such studies help to understand how structural changes, like deprotonation, affect the vibrational spectra. researchgate.net To improve the accuracy of theoretical predictions, calculated frequencies are often scaled by a factor (e.g., 0.961) to account for vibrational anharmonicity and limitations in the computational method. researchgate.net
| Vibrational Mode | Approximate Description | Theoretical Frequency (B3LYP/6-31++G**) (cm⁻¹) | Experimental Frequency (DMSO-d6) (cm⁻¹) |
|---|---|---|---|
| 14 | ν(C=O), δ(CNH), ν(C-N) | 1683 | 1679 |
| 15 | ν(CC, PhH), ν(N-Ph) | 1602 | 1625 |
| 16 | ν(CC), δ(CNH) | 1571 | 1606 |
| 17 | δ(CNH), ν(CC), ν(N-Ph), ν(C-N) | 1497 | 1543 |
| 18 | ν(CC, PhH), ν(N-Ph) | 1487 | 1511 |
Note: ν represents stretching and δ represents bending vibrations. PhH refers to the phenyl ring.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. This analysis is crucial for understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net
In the context of N-(4-Ethoxyphenyl)acetamide, NBO analysis can reveal how charge is distributed across the molecule. For its azanion form, calculations showed that the negative charge is significantly delocalized: 0.080e over the ethoxy group, 0.229e over the phenylene ring, and 0.347e over the acetyl group, with 0.344e remaining localized at the nitrogen center. researchgate.net This delocalization contributes to the stability of the anion. NBO analysis helps in understanding the electronic basis for the molecule's reactivity and intermolecular interactions. researchgate.net
The Electron Localization Function (ELF) and Electrostatic Potential (ESP) are analyses that provide insights into the electronic structure and reactivity of a molecule.
Electron Localization Function (ELF) provides a measure of the probability of finding an electron in a specific region of space. jussieu.fr It is used to visualize and analyze chemical bonding, identifying regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.netresearchgate.net High ELF values indicate regions where electrons are highly localized. This analysis offers a clear depiction of the molecule's chemical shell structure and bonding patterns. researchgate.net
Electrostatic Potential (ESP) , also known as the Molecular Electrostatic Potential (MEP), maps the charge distribution of a molecule in 3D space. chemrxiv.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. scispace.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org For molecules like N-(4-Ethoxyphenyl)acetamide, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups, indicating these as sites for electrophilic interaction. chemrxiv.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide a dynamic picture of molecular behavior, which is essential for understanding processes in realistic environments, such as in a solvent.
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid simulation method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. chemrxiv.org In a QM/MM simulation, the chemically active part of the system (e.g., the solute) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive MM force field. rsc.org
This approach is particularly useful for assessing spectroscopic properties in solution, as it explicitly accounts for the influence of the solvent on the molecule's electronic structure and dynamics. rsc.org For N-(4-Ethoxyphenyl)acetamide, a QM/MM MD simulation could be used to model its behavior in an aqueous environment. By calculating spectroscopic properties at different points along the simulation trajectory, one can obtain an averaged spectrum that incorporates the dynamic effects of the solvent. This method provides a more realistic prediction of experimental spectra compared to calculations performed in the gas phase or with implicit solvent models. chemrxiv.org The simulation involves an energy minimization process, an equilibration phase, and a production phase, from which various properties can be analyzed. mdpi.com
Computational Ligand-Target Interaction Studies
Prediction of Molecular Descriptors Relevant to Biological System Interactions (e.g., Polar Surface Area, Polarizability, Hydrogen Bond Acceptors/Donors)
In the computational evaluation of N-(4-ethoxyphenyl)acetamide, also known as Phenacetin (B1679774), the prediction of molecular descriptors is crucial for understanding its potential interactions within a biological system. These descriptors provide quantitative insights into the molecule's physicochemical properties, which govern its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, excretion, and receptor binding. Key descriptors such as polar surface area (PSA), polarizability, and hydrogen bond donor/acceptor counts are fundamental in predicting a compound's behavior.
Polar Surface Area (PSA) is a critical descriptor used to forecast the cell permeability of a drug. It is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For N-(4-ethoxyphenyl)acetamide, the topological polar surface area (TPSA) has been computationally determined to be 49.8 Ų. nih.gov This value is significant as molecules with a TPSA of less than 140 Ų are generally predicted to have good intestinal absorption. Furthermore, a TPSA below 90 Ų is often considered favorable for penetrating the blood-brain barrier.
Hydrogen bonding capacity is another vital factor for biological interactions. This is quantified by counting the number of hydrogen bond donors and acceptors in the molecule. A hydrogen bond donor is a molecule containing a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), while an acceptor is an electronegative atom with a lone pair of electrons. Computational analysis of the N-(4-ethoxyphenyl)acetamide structure reveals that it has one hydrogen bond donor (the hydrogen on the amide nitrogen) and three hydrogen bond acceptors (the amide oxygen, the ether oxygen, and the amide nitrogen). nih.gov These characteristics are evaluated in drug design methodologies like Lipinski's Rule of Five, which suggests that orally active drugs should generally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.
These computed descriptors collectively suggest that N-(4-ethoxyphenyl)acetamide possesses physicochemical properties consistent with those of an orally bioavailable compound capable of interacting with biological targets through hydrogen bonding and other non-covalent forces.
Table of Predicted Molecular Descriptors for N-(4-Ethoxyphenyl)acetamide
| Molecular Descriptor | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Investigation of Reaction Mechanisms and Chemical Transformations
Oxidative Transformations and Reaction Pathways
The presence of electron-donating groups on the phenyl ring makes 4-Ethoxyphenyl acetamide (B32628) susceptible to oxidative reactions. These transformations can target the aromatic ring, the ethoxy group, or the amide substituent.
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) is a versatile one-electron oxidizing agent used for various transformations in organic synthesis. researchgate.netnih.gov The oxidation of substrates by CAN typically proceeds via a single electron transfer (SET) mechanism, where the cerium(IV) species is reduced to cerium(III). psgcas.ac.in
When applied to electron-rich aromatic compounds like 4-Ethoxyphenyl acetamide, the proposed mechanism involves the initial transfer of an electron from the aromatic π-system to the Ce(IV) center. This generates a radical cation intermediate. The fate of this intermediate can vary depending on the reaction conditions and the presence of other nucleophiles. Potential subsequent pathways include:
Addition of Nucleophiles: In the presence of nucleophiles like water or alcohols, the radical cation can be trapped to form substituted products.
Dimerization: Two radical cation intermediates can couple to form dimeric structures.
Further Oxidation: The radical cation may undergo further oxidation, leading to the formation of quinone-like structures, particularly with hydroquinone-type precursors. researchgate.net
CAN has been effectively used for the oxidative coupling of electron-rich aniline (B41778) derivatives to tyrosine and tryptophan residues, highlighting its ability to facilitate bond formation through oxidative pathways. nih.gov
Table 1: General Reactivity of Ceric Ammonium Nitrate (CAN) with Various Functional Groups
| Substrate Type | Product Type | Reference |
| Secondary Alcohols | Ketones | psgcas.ac.in |
| Alkylbenzenes | Ketones (e.g., Acetophenone) | psgcas.ac.in |
| Thioethers | Sulfoxides | psgcas.ac.in |
| 1,3-Dicarbonyl Compounds | 1,4-Diketone Derivatives | researchgate.net |
| Electron-rich Amino Acids | Coupled Products with Aniline Derivatives | nih.gov |
This table illustrates the general synthetic utility of CAN as an oxidant, providing context for its potential reactions with a multifunctional compound like this compound.
The biotransformation of 4-alkoxyacetanilides, the class of compounds to which this compound belongs, involves significant oxidative pathways. iucr.org A primary metabolic reaction is oxidative O-dealkylation, which involves the cleavage of the O-alkyl bond rather than the more stable aryl-oxygen bond. iucr.org This process converts the ethoxy group into a hydroxyl group, yielding N-(4-hydroxyphenyl)acetamide (Acetaminophen) as a major metabolite. iucr.org
Another reported metabolic pathway for related compounds is deacylation, which cleaves the amide bond to produce 4-ethoxyaniline. iucr.orgiucr.org This metabolite can undergo further transformations. iucr.org These in vivo transformations highlight the susceptibility of the ether and amide linkages to oxidative cleavage under enzymatic conditions. iucr.org
Reductive Reactions and their Synthetic Utility
The functional groups within this compound can undergo reduction, offering pathways for synthetic modifications. The amide group is a key target for such transformations. Amides are generally resistant to catalytic hydrogenation but can be reduced to amines using powerful hydride-donating reagents. vanderbilt.educompoundchem.com
Common reducing agents for the conversion of amides to amines include:
Lithium aluminum hydride (LiAlH₄)
Borane (BH₃)
The reduction of the amide in this compound would yield N-(2-(4-ethoxyphenyl)ethyl)amine. This transformation is a valuable functional group interconversion in synthetic chemistry, converting a relatively stable amide into a more basic and nucleophilic amine. scribd.com
Table 2: Potential Reductive Transformation of the Amide in this compound
| Starting Functional Group | Reagent | Product Functional Group | Reference |
| Amide | LiAlH₄ or BH₃ | Amine | vanderbilt.eduscribd.com |
Nucleophilic Acylation and Substitution Reaction Pathways
Nucleophilic reactions involving this compound can occur at the acyl carbon of the amide group or, theoretically, at the aromatic ring.
The amide functional group can undergo nucleophilic acyl substitution . masterorganicchemistry.com This class of reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orgoregonstate.eduyoutube.com Amides are the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion (⁻NHR). libretexts.orgyoutube.com Consequently, these reactions, such as hydrolysis to 4-ethoxyaniline and acetic acid, typically require harsh conditions like strong acid or base and heat. masterorganicchemistry.com
Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored. This type of reaction requires an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group, which are absent in this molecule. youtube.comresearchgate.net The phenyl ring is activated towards electrophilic substitution due to the electron-donating nature of the ethoxy and acetamido groups.
However, the nitrogen atom of the parent amine, 4-phenetidine (4-ethoxyaniline), acts as a nucleophile in the synthesis of this compound itself, typically through acylation with acetic anhydride (B1165640) or acetyl chloride. chegg.com This reaction is a classic example of nucleophilic attack by an amine on an activated acyl compound. chegg.com Similarly, related N-arylacetamides can be used as nucleophiles in further synthetic steps, such as in the synthesis of dithiocarbamates and thioanhydrides. researchgate.netchemjournal.kz
Functional Group Interconversions and their Applications in Complex Molecule Synthesis
Functional Group Interconversion (FGI) is a cornerstone of organic synthesis where one functional group is converted into another. scribd.comsolubilityofthings.com The reactions discussed in the preceding sections represent key FGIs for this compound, enabling its use as a versatile building block.
Key interconversions include:
Amide to Amine: The reduction of the amide group provides access to the corresponding amine, significantly altering the basicity and nucleophilicity of the side chain. vanderbilt.edu
Amide to Carboxylic Acid and Amine: Hydrolysis of the amide bond is an FGI that cleaves the molecule, yielding 4-ethoxyaniline and acetic acid. masterorganicchemistry.com
Ether to Phenol: The oxidative O-dealkylation represents an ether-to-phenol conversion, a common metabolic transformation that is also a useful synthetic tool. iucr.org
These transformations allow chemists to modify the structure of this compound to build more complex molecules. For instance, using N-(4-methoxyphenyl)acetamide (a close analog) as a starting material, researchers have synthesized biologically active dithiocarbamates, demonstrating the utility of the acetamide scaffold in the development of new chemical entities. researchgate.netchemjournal.kz
Table 3: Summary of Potential Functional Group Interconversions for this compound
| Transformation | Starting Group(s) | Reagents/Conditions | Resulting Group(s) | Type of Reaction |
| Reduction | Amide | LiAlH₄ or BH₃ | Amine | Reduction |
| Hydrolysis | Amide, Ether | H₃O⁺ or OH⁻, heat | Amine, Carboxylic Acid, Ether | Nucleophilic Acyl Substitution |
| O-Dealkylation | Ether, Amide | Oxidizing agents (enzymatic) | Phenol, Amide | Oxidation |
Advanced Research Topics in Supramolecular Chemistry and Materials Science
Cocrystallization and Polymorphism Studies for Material Design
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, and its capacity to form multi-component crystals, or cocrystals, are fundamental concepts in materials science for the design of materials with specific physical and chemical properties.
Polymorphism of 4-Ethoxyphenyl acetamide (B32628)
4-Ethoxyphenyl acetamide is known to crystallize in a monoclinic system. researchgate.net Despite extensive studies on its crystalline form, to date, no polymorphs of this compound have been reported in the scientific literature. This suggests that under typical crystallization conditions, a single, thermodynamically stable crystal packing is predominantly favored. The lack of observed polymorphism is a significant characteristic, implying a robust and predictable solid-state structure.
Cocrystallization Potential
While no specific cocrystals of this compound are extensively documented in publicly available research, its molecular structure presents significant potential for cocrystal formation. The amide functional group provides a primary site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. This dual functionality allows for the formation of supramolecular synthons with a variety of co-former molecules, particularly those containing carboxylic acid, amide, or other complementary functional groups. The ethoxy group can also participate in weaker intermolecular interactions, further influencing the crystal packing.
The design of cocrystals with this compound could be a strategic approach to modify its physicochemical properties, such as solubility and melting point, for various material applications. The selection of appropriate co-formers is crucial and can be guided by the principles of crystal engineering and an understanding of intermolecular interactions.
Engineering of Intermolecular Interactions in Solid-State Architectures
The solid-state architecture of this compound is dictated by a network of intermolecular interactions, which are crucial for the stability of its crystal lattice. Understanding and engineering these interactions are key to designing new materials.
Hydrogen Bonding in the Crystal Structure
The crystal structure of this compound is characterized by the presence of intermolecular hydrogen bonds. researchgate.net The primary interaction is the N-H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction is a robust and directional force that plays a pivotal role in the assembly of the molecules into a stable, three-dimensional network. Theoretical and experimental studies, including infrared (IR) spectroscopy, have been employed to investigate the role of these hydrogen bonds in the molecular crystal of this compound. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (Amide) | C=O (Amide) | 2.8 - 3.2 |
| van der Waals | Various | Various | > 3.2 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |
Other Intermolecular Forces
Role as an Intermediate in the Synthesis of Complex Organic Molecules for Agrochemical and Polymer Research
While this compound itself is a well-defined organic molecule, its role as a direct intermediate in the synthesis of complex molecules for agrochemical and polymer research is not extensively documented in the scientific literature. However, its precursor, 4-ethoxyaniline (p-phenetidine), is a known building block in various chemical syntheses.
In Agrochemical Research
There is limited direct evidence to suggest that this compound is a commonly used intermediate in the synthesis of modern agrochemicals. The development of new pesticides and herbicides often involves the use of more complex heterocyclic or organometallic compounds. While the phenoxy and amide moieties are present in some agrochemicals, the specific structure of this compound does not appear to be a frequent starting material in reported synthetic pathways.
In Polymer Research
Similarly, in the field of polymer chemistry, the direct use of this compound as a monomer or a key intermediate is not widely reported. The synthesis of high-performance polymers typically involves monomers with specific reactive functional groups that can undergo polymerization reactions, such as vinyl groups, epoxides, or diacids and diamines for condensation polymerization. While modifications of the functional groups on this compound could potentially yield polymerizable derivatives, its direct application in this field remains a niche area of research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethoxyphenyl acetamide (Phenacetin) in academic research?
- Methodological Answer : The synthesis typically involves acetylation of 4-ethoxyaniline using acetic anhydride or acetyl chloride under basic conditions. For derivatives, multi-step routes may include coupling reactions, as seen in the preparation of indazole-based analogs (e.g., reaction with 5-nitro-1-trityl-indazole in methanol with triethylamine, followed by catalytic hydrogenation for nitro-group reduction) . Purification often employs recrystallization or column chromatography, with yields and purity confirmed via melting point (134–135°C) and NMR spectroscopy .
Q. What characterization methods are essential for confirming the structure of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : and NMR to confirm the acetamide group (δ ~2.1 ppm for CH) and ethoxy aromatic protons (δ ~1.4 ppm for CH, δ ~4.0 ppm for OCH) .
- IR Spectroscopy : Key peaks include N–H stretch (~3300 cm), C=O (~1650 cm), and C–O–C (~1250 cm) .
- Melting Point Analysis : A sharp melting point (134–135°C) confirms purity .
Q. What known biological activities of this compound are supported by pharmacological data?
- Methodological Answer : Phenacetin historically served as a non-narcotic analgesic and antipyretic, acting via cyclooxygenase (COX) inhibition, particularly COX-3. Studies emphasize its metabolite, acetaminophen, as the active agent. Researchers validate activity using in vitro COX inhibition assays and rodent pain models (e.g., hot-plate test) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis of this compound derivatives to improve yields?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Testing Pd/C vs. Raney Ni for nitro-group reduction efficiency .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Protection/Deprotection Strategies : Employing trityl groups to protect reactive sites during functionalization, followed by acidic removal (e.g., HCl in dioxane) .
Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation of substituted acetamides?
- Methodological Answer : For complex analogs:
- 2D NMR (HSQC, HMBC) : Resolves connectivity in crowded spectra (e.g., distinguishing overlapping aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO, exact mass 179.0946).
- X-ray Crystallography : Provides definitive proof of stereochemistry in crystalline derivatives .
Q. How do researchers analyze contradictory COX inhibition data reported for this compound analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation involves:
- Standardized Protocols : Replicating assays under identical conditions (e.g., human recombinant COX-2 vs. tissue-derived enzymes).
- Statistical Analysis : Applying ANOVA to compare inhibition IC values across studies, accounting for outliers .
Q. What computational methods are employed to study the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to COX isoforms using software like AutoDock.
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ constants) with activity.
- MD Simulations : Assesses stability of acetamide-enzyme complexes over time .
Data Analysis and Reproducibility
Q. How should researchers handle variability in pharmacological data for this compound analogs?
- Methodological Answer :
- Error Propagation Analysis : Quantifies uncertainty in IC values using standard deviation from triplicate experiments.
- Dose-Response Curves : Utilizes nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals.
- Blinding : Reduces bias in data interpretation during in vivo studies .
Q. What strategies ensure reproducibility in synthetic protocols for this compound derivatives?
- Methodological Answer :
- Detailed Experimental Logs : Record precise reaction conditions (e.g., temperature ramps, stirring rates).
- Open Data Sharing : Deposit raw NMR/IR spectra in repositories like PubChem or Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
